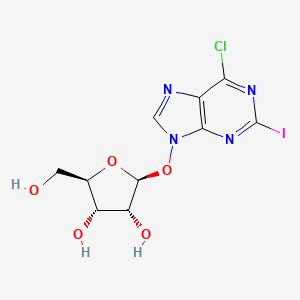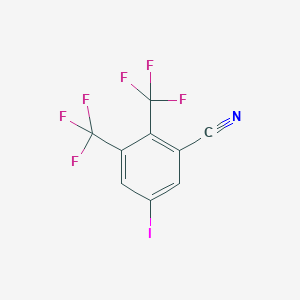
Benzene, 1,1'-(2-chloro-2-methylpropylidene)bis(4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a 2-chloro-2-methylpropylidene bridge, with methoxy groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene rings with electrophiles.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as alkyl halides and Lewis acids (e.g., AlCl3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Alkylated or acylated benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrocarbon derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophiles to form substituted products. The presence of methoxy groups enhances the electron density on the benzene rings, making them more reactive towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-2-methoxy-: Similar in structure but with fewer substituents.
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-]: Contains a cyclopropane bridge instead of a 2-chloro-2-methylpropylidene bridge.
Uniqueness
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is unique due to its specific substituents and bridge structure, which confer distinct chemical properties and reactivity compared to other benzene derivatives.
Eigenschaften
CAS-Nummer |
59900-60-6 |
|---|---|
Molekularformel |
C18H21ClO2 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
1-[2-chloro-1-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H21ClO2/c1-18(2,19)17(13-5-9-15(20-3)10-6-13)14-7-11-16(21-4)12-8-14/h5-12,17H,1-4H3 |
InChI-Schlüssel |
HGUMOBCSRFLMHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)










